An In-Depth Technical Guide to 2-(3,5-Dimethoxyphenyl)ethanol
An In-Depth Technical Guide to 2-(3,5-Dimethoxyphenyl)ethanol
Introduction
2-(3,5-Dimethoxyphenyl)ethanol, a substituted phenethyl alcohol, is a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a symmetrically disubstituted aromatic ring with electron-donating methoxy groups, imparts specific reactivity and physical properties that make it a valuable synthon. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic signature, synthesis, and handling protocols. The insights herein are designed to empower researchers to effectively utilize this compound in their discovery and development workflows.
Part 1: Core Chemical and Physical Properties
The foundational properties of a chemical compound dictate its behavior in both storage and reaction conditions. Understanding these parameters is a prerequisite for any experimental design.
Physicochemical Data Summary
The key physical and chemical identifiers for 2-(3,5-Dimethoxyphenyl)ethanol are summarized below for quick reference. These values are critical for calculating molar equivalents, predicting solubility, and establishing appropriate purification techniques.
| Property | Value | Source(s) |
| CAS Number | 7417-20-1 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₃ | [3][4] |
| Molecular Weight | 182.22 g/mol | [3][4] |
| Appearance | Beige Solid or Liquid | [3][5] |
| Melting Point | 46 - 50 °C | [5] |
| Flash Point | > 112 °C | [5] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][3] |
| Purity (Typical) | ≥95% | [3] |
Note: The physical state (solid or liquid) is dependent on the ambient temperature, given its melting point range.
Structural Representation
The structure consists of a benzene ring substituted at positions 3 and 5 with methoxy groups, and an ethanol group at position 1.
Caption: 2D Structure of 2-(3,5-Dimethoxyphenyl)ethanol.
Part 2: Spectroscopic Characterization
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The following sections detail the expected spectral data for 2-(3,5-Dimethoxyphenyl)ethanol, which are crucial for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly predictable.
-
Aromatic Protons (Ar-H): One would expect two signals in the aromatic region (~6.3-6.5 ppm). The single proton at the C2 position will appear as a triplet (split by the two equivalent protons at C4 and C6), while the two equivalent protons at C4 and C6 will appear as a doublet.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 6 protons will be observed around 3.7-3.8 ppm, characteristic of the two equivalent methoxy groups.
-
Aliphatic Protons (-CH₂CH₂OH): The two methylene groups form an A₂B₂ system. The protons on the carbon adjacent to the aromatic ring (-Ar-CH₂-) will appear as a triplet around 2.8 ppm. The protons on the carbon bearing the hydroxyl group (-CH₂-OH) will be deshielded by the oxygen and appear as a triplet around 3.8 ppm.[6][7]
-
Hydroxyl Proton (-OH): A broad singlet, typically between 1.5-2.5 ppm. Its chemical shift is highly dependent on concentration, solvent, and temperature. A "D₂O shake" experiment will cause this peak to disappear, confirming its identity.[6]
-
-
¹³C NMR: The carbon spectrum provides information on the carbon skeleton.
-
Aromatic Carbons: Four signals are expected. The two carbons bearing the methoxy groups (C3, C5) will be the most downfield (~160 ppm). The ipso-carbon (C1) will be around 140 ppm, followed by the carbons at C4/C6 and C2.
-
Methoxy Carbons (-OCH₃): A single signal around 55 ppm.
-
Aliphatic Carbons: The carbon adjacent to the oxygen (-CH₂OH) will appear around 60-65 ppm, while the carbon adjacent to the aromatic ring (-Ar-CH₂) will be further upfield, around 39-40 ppm.[6]
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
O-H Stretch: A very strong and broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[7]
-
C-H Stretch (sp³): Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Aromatic C-H stretching will be observed just above 3000 cm⁻¹.
-
C-O Stretch: A strong band for the primary alcohol C-O bond will be present around 1050 cm⁻¹. The aryl ether C-O stretches will also be present in the 1200-1250 cm⁻¹ region.
-
C=C Stretch: Aromatic ring stretching absorptions will appear in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182.22. This peak may be weak or absent in some ionization modes.[4]
-
Key Fragments: Common fragmentation pathways for phenethyl alcohols include alpha-cleavage (cleavage of the C-C bond next to the oxygen) and loss of water (M-18). A prominent fragment would be the benzylic cation at m/z = 151, resulting from the cleavage of the C-C bond between the two ethyl carbons.
Part 3: Synthesis Protocol
A reliable and scalable synthesis is paramount for utilizing this compound as a building block. The most common laboratory-scale synthesis involves the reduction of a corresponding carboxylic acid ester.
Synthetic Workflow: From Acid to Alcohol
The synthesis is a two-step process starting from 3,5-Dimethoxyphenylacetic acid. The causality for this approach is clear: esters are readily reduced by powerful hydride reagents like Lithium Aluminum Hydride (LAH), providing a high-yield pathway to the corresponding primary alcohol. Direct reduction of the carboxylic acid is possible but can be more complex.
Caption: Two-step synthesis of 2-(3,5-Dimethoxyphenyl)ethanol.
Experimental Protocol: Reduction of Ethyl 2-(3,5-Dimethoxyphenyl)acetate
This protocol details the reduction step, which is the critical transformation to yield the target alcohol. The procedure is adapted from standard LAH reduction methodologies for esters.[8][9]
Self-Validation and Causality:
-
Anhydrous Conditions: LAH reacts violently with water. The use of dry ether and protection from atmospheric moisture (e.g., with a drying tube) is a critical, self-validating step for safety and reaction efficiency.
-
Controlled Addition: Adding the ester solution dropwise to the LAH suspension at a reduced temperature (e.g., 0 °C) controls the initial exothermic reaction.
-
Workup Procedure: The sequential, cautious addition of water, followed by aqueous base, and then more water (Fieser workup) is a standard and safe method to quench the excess LAH and precipitate manageable aluminum salts, which can then be easily filtered off.
Step-by-Step Methodology:
-
Apparatus Setup: Equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon).
-
LAH Suspension: In the flask, suspend Lithium Aluminum Hydride (1.2 molar equivalents relative to the ester) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice-water bath.
-
Ester Addition: Dissolve Ethyl 2-(3,5-Dimethoxyphenyl)acetate (1.0 molar equivalent) in anhydrous ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:
-
'X' mL of water (where 'X' is the mass of LAH in grams).
-
'X' mL of 15% aqueous sodium hydroxide solution.
-
'3X' mL of water.
-
-
Filtration: Stir the resulting granular white precipitate for 15 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with additional ether.
-
Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the resulting oil or solid by silica gel column chromatography or recrystallization.
Part 4: Safety and Handling
Proper handling is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[3][5]
Hazard Identification
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Eye/Face Protection: Wear chemical safety goggles or glasses as described by OSHA or EN166 standards.[5][10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][10]
-
General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust or vapors. Do not ingest.[5]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[11]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical assistance.[5]
Conclusion
2-(3,5-Dimethoxyphenyl)ethanol is a versatile chemical intermediate with well-defined properties. Its synthesis is straightforward via the reduction of its corresponding ester, and its handling requires standard laboratory precautions. The detailed physicochemical and spectroscopic data provided in this guide serve as a critical resource for researchers, enabling confident identification, quality assessment, and strategic implementation of this compound in complex synthetic pathways for drug discovery and materials science.
References
-
PubChem. 2-(2,3-Dimethoxyphenyl)ethanol | C10H14O3 | CID 265631. [Link]
- Google Patents. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
-
PrepChem.com. Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol. [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Erowid. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. [Link]
-
Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols. [Link]
Sources
- 1. 2-(3,5-DIMETHOXYPHENYL)ETHANOL | 7417-20-1 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 2-(3,5-Dimethoxyphenyl)ethanol | 7417-20-1 [sigmaaldrich.com]
- 4. 2-(2,3-Dimethoxyphenyl)ethanol | C10H14O3 | CID 265631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]
- 10. fishersci.ie [fishersci.ie]
- 11. fishersci.com [fishersci.com]
